1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another trifluoroethyl-containing compound with similar chemical properties.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: A structurally related compound with a similar pyrazole ring but lacking the ethanone group.
Uniqueness
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-one is unique due to the presence of both the trifluoroethyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C7H7F3N2O/c1-5(13)6-2-3-11-12(6)4-7(8,9)10/h2-3H,4H2,1H3 |
InChI Key |
OZJRFVRLVXKKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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